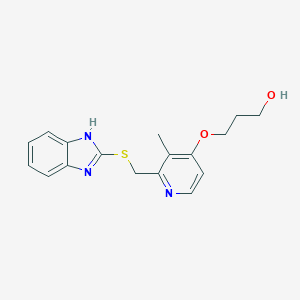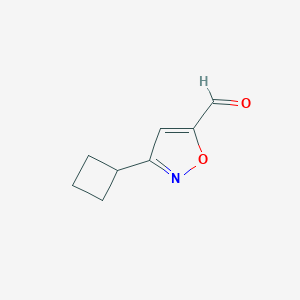![molecular formula C20H24Br2O2 B054745 1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene CAS No. 117499-25-9](/img/structure/B54745.png)
1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene is a complex organic compound with the molecular formula C20H24Br2O2. This compound is characterized by the presence of bromine atoms and phenoxy groups, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene typically involves the reaction of 4-bromophenol with 1,8-dibromooctane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenoxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atoms, resulting in the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce quinones .
Scientific Research Applications
1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, such as liquid crystals and polymers.
Pharmaceutical Research: It is investigated for its potential use in drug development and as a building block for bioactive compounds.
Chemical Biology: The compound is used in studies involving the modification of biomolecules and the investigation of biological pathways.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene involves its interaction with various molecular targets. The bromine atoms and phenoxy groups can participate in electrophilic and nucleophilic interactions, respectively, allowing the compound to modify other molecules or act as a ligand in coordination chemistry . The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(4-iodophenoxy)benzene: Similar in structure but contains an iodine atom instead of a bromine atom.
1-Bromo-4-(dimethoxymethyl)benzene: Contains a dimethoxymethyl group instead of the octoxy chain.
4-Bromophenyl (trimethylsilyl) ether: Features a trimethylsilyl group instead of the octoxy chain.
Uniqueness
1-Bromo-4-[8-(4-bromophenoxy)octoxy]benzene is unique due to its specific combination of bromine atoms and a long octoxy chain, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific steric and electronic characteristics.
Properties
IUPAC Name |
1-bromo-4-[8-(4-bromophenoxy)octoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Br2O2/c21-17-7-11-19(12-8-17)23-15-5-3-1-2-4-6-16-24-20-13-9-18(22)10-14-20/h7-14H,1-6,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGRGFMBDGKRAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCCCCOC2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


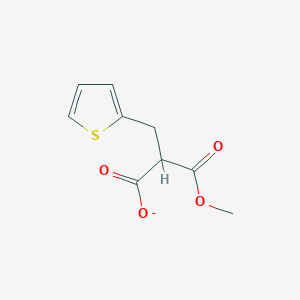
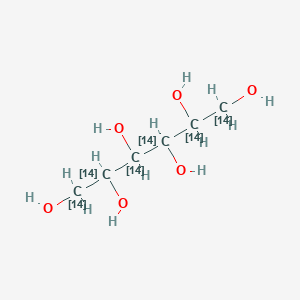
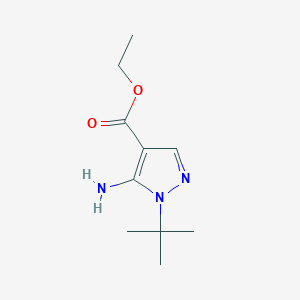
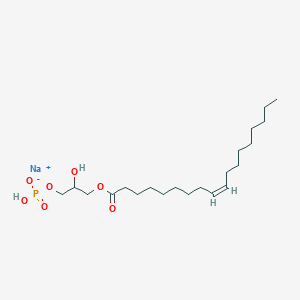
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propylsulfanyl]-3-phenylpropanoic acid](/img/structure/B54676.png)
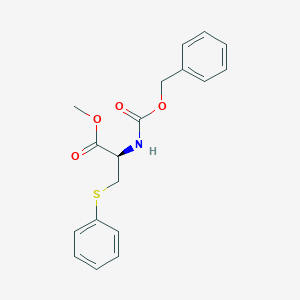

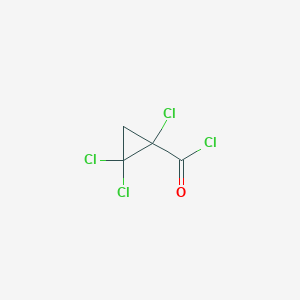

![[(4,6-dimethylpyrimidin-2-ylthio)methyl] methylcyanocarbonimidodithioate](/img/structure/B54684.png)
